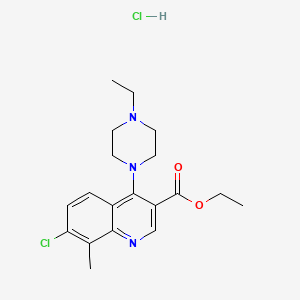![molecular formula C17H19ClN2O4S B4067838 N-(2-chlorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4067838.png)
N-(2-chlorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide is a useful research compound. Its molecular formula is C17H19ClN2O4S and its molecular weight is 382.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.0754060 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Exploration
Synthesis of Phenoxy Amide Derivatives : Research focused on the synthesis of new derivatives of N-substituted phenoxyacetamide, investigating the influence of solvents on chlorination in the benzene ring of phenoxy acetamide additives. This study highlighted the role of solvent polarity in enhancing chlorination processes, providing insights into the synthetic pathways for related compounds (Hong Wang et al., 2011).
Biological Activity Studies
Anticancer, Anti-Inflammatory, and Analgesic Activities : A study aimed to develop new chemical entities with potential anticancer, anti-inflammatory, and analgesic agents, synthesizing a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. This work demonstrated the significant biological activities of these compounds, suggesting their potential therapeutic applications (P. Rani et al., 2014).
Chemical Carcinogenesis
Sulfation and Glucuronidation in Metabolism : Investigating the metabolism of aromatic amines, this study discussed the competing pathways of sulfation and glucuronidation in the formation of hydroxamic acids. It emphasized the role of N,O-sulfonation in chemical carcinogenesis, exploring methods to decrease sulfation in vivo to enhance the formation of more stable glucuronides (G. Mulder & J. Meerman, 1983).
Insecticidal Potential
Synthesis of Novel Phenoxyacetamide Derivatives : This research synthesized novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives and assessed their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. The study identified compounds with excellent insecticidal results, highlighting the potential of phenoxyacetamide derivatives in agricultural applications (Kaiwan O. Rashid et al., 2021).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-12(2)20-25(22,23)14-9-7-13(8-10-14)24-11-17(21)19-16-6-4-3-5-15(16)18/h3-10,12,20H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIIVMRQUMYVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-bromo-4-methylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4067755.png)
![2-{[2-(benzylthio)propanoyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4067759.png)
![N-(1-{4-ethyl-5-[(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4067761.png)
![(2R,4S)-4-hydroxy-1-[(2E,6Z)-nona-2,6-dienyl]piperidine-2-carboxylic acid](/img/structure/B4067762.png)
![N-cyclopentyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B4067766.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4067770.png)
![6-amino-8-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4067776.png)
![2-(3-{[allyl(2-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B4067789.png)
![Ethyl 4-[[2-[4-(2-phenylethylsulfamoyl)phenoxy]acetyl]amino]benzoate](/img/structure/B4067795.png)

![2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4067802.png)
![1-methyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4067822.png)
![(1S,6R)-9-(1-benzylpiperidin-4-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4067832.png)
![methyl 2-amino-4-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4067847.png)
